molecular formula C15H11ClINO2 B5221772 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile

4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile

Cat. No. B5221772
M. Wt: 399.61 g/mol
InChI Key: BRICOHRYQZHRJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile, also known as CIBO, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. CIBO is a member of the benzonitrile family, which is known for its diverse chemical and biological properties.

Scientific Research Applications

4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile has been studied for its potential applications in various fields of science. In medicine, 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile has been investigated for its anticancer properties. Studies have shown that 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
In agriculture, 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile has been studied for its potential use as a herbicide. Studies have shown that 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile inhibits the growth of weeds by interfering with their metabolic processes. 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile has also been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides.
In material science, 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile has been studied for its potential use as a building block for the synthesis of new materials. 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile has been shown to have unique electronic and optical properties, making it a potential candidate for the development of new electronic and optical devices.

Mechanism of Action

The mechanism of action of 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile varies depending on its application. In medicine, 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile triggers the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and caspase-3, leading to cell death. In agriculture, 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile inhibits the growth of weeds by interfering with their metabolic processes. 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile inhibits the activity of the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. In material science, 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile has unique electronic and optical properties due to its aromatic structure, which makes it a potential candidate for the development of new electronic and optical devices.
Biochemical and Physiological Effects
4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile has been shown to have various biochemical and physiological effects. In medicine, 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile has been shown to induce apoptosis in cancer cells, leading to tumor regression. 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. In agriculture, 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile has been shown to inhibit the growth of weeds, leading to increased crop yields. 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile has also been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile in lab experiments include its unique chemical and biological properties, which make it a versatile tool for scientific research. 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile is also relatively easy to synthesize and purify, making it accessible to researchers. However, the limitations of using 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile in lab experiments include its toxicity and potential environmental impact. 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile is a hazardous chemical and must be handled with care. Additionally, the use of 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile as a herbicide or insecticide may have unintended consequences on the environment and non-target organisms.

Future Directions

There are several future directions for research on 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile. In medicine, further studies are needed to investigate the potential of 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile as a cancer therapy and anti-inflammatory agent. In agriculture, further studies are needed to investigate the potential of 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile as a herbicide and insecticide, as well as its impact on the environment and non-target organisms. In material science, further studies are needed to investigate the potential of 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile as a building block for the synthesis of new materials with unique electronic and optical properties. Overall, 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile has the potential to make significant contributions to various fields of science and warrants further investigation.

Synthesis Methods

The synthesis of 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile involves the reaction of 3-iodo-5-methoxybenzonitrile with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through column chromatography to obtain pure 4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile.

properties

IUPAC Name

4-[(3-chlorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClINO2/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-3-2-4-12(16)5-10/h2-7H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRICOHRYQZHRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)I)OCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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